N-ethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide
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Overview
Description
N-ethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[45]dec-3-yl)-N-phenylacetamide is a complex organic compound characterized by its unique spirocyclic structure
Scientific Research Applications
N-ethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticonvulsant and antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide typically involves the condensation of an appropriate amine with a spirocyclic diketone. The reaction conditions often require the use of a solvent such as dichloromethane or ethanol, and a catalyst like triethylamine to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materialsThe process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or spirocyclic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Mechanism of Action
The mechanism of action of N-ethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide
- **N-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-3-[4-methyl-2-(4-morpholinyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]propanamide
Uniqueness
N-ethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide is unique due to its spirocyclic structure, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
N-ethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-3-21(15-7-5-4-6-8-15)16(23)13-22-17(24)19(20-18(22)25)11-9-14(2)10-12-19/h4-8,14H,3,9-13H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZDJSPQBSYKSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C(=O)C3(CCC(CC3)C)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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